molecular formula C8H7ClN6O B7578850 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide

5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide

Cat. No. B7578850
M. Wt: 238.63 g/mol
InChI Key: OHDVJIWWPQNGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in recent years. It is a tetrazole-containing pyridine derivative that has shown potential as a therapeutic agent in various scientific research studies.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes involved in different biological pathways. In a study published in the European Journal of Medicinal Chemistry, 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide was found to inhibit the activity of DNA topoisomerase I, an enzyme that plays a critical role in DNA replication and repair. This study suggested that 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be a potential therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide has been reported to exhibit various biochemical and physiological effects. In a study published in the Journal of Natural Products, 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide was found to exhibit anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This study suggested that 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be a potential therapeutic agent for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been reported to exhibit high potency and selectivity in various scientific research studies. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dose and concentration used in lab experiments.

Future Directions

There are several future directions for the scientific research of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and bacterial infections. Another direction is to explore its potential as a tool compound for the study of various biological pathways and enzymes. Additionally, the synthesis method of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be further optimized for high yield and purity. Finally, the potential toxicity of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide should be investigated to ensure its safety for use in therapeutic applications.

Synthesis Methods

The synthesis of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide involves the reaction of 5-chloropyridine-2-carboxylic acid with thionyl chloride, followed by the reaction with sodium azide and triethylamine to obtain 5-chloro-N-(azidomethyl)pyridine-2-carboxamide. The final step involves the reaction of the azide compound with tetrazole in the presence of copper(II) sulfate to obtain 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide. This synthesis method has been reported in various scientific research articles and has been optimized for high yield and purity.

Scientific Research Applications

5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide has shown potential as a therapeutic agent in various scientific research studies. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In a study published in the Journal of Medicinal Chemistry, 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide was found to inhibit the activity of a key enzyme involved in the biosynthesis of prostaglandins, which are known to play a critical role in inflammation. This study suggested that 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN6O/c9-5-1-2-6(10-3-5)8(16)11-4-7-12-14-15-13-7/h1-3H,4H2,(H,11,16)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDVJIWWPQNGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide

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